molecular formula C15H14N2S B2609136 5-Benzyl-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile CAS No. 128917-85-1

5-Benzyl-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B2609136
CAS No.: 128917-85-1
M. Wt: 254.35
InChI Key: RBGHVLAZSQXTLL-UHFFFAOYSA-N
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Description

5-Benzyl-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound with a unique structure that includes a thioxo group and a nitrile group

Mechanism of Action

Target of Action

The primary target of the compound 5-Benzyl-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile is the zinc finger domain of the HIV-1 p7 nucleocapsid protein . This protein plays a crucial role in the replication cycle of the HIV-1 virus, making it a significant target for antiretroviral therapy .

Mode of Action

This compound interacts with its target by exhibiting affinity to the zinc finger domain of the HIV-1 p7 nucleocapsid protein . This interaction disrupts the normal function of the protein, thereby inhibiting the replication cycle of the HIV-1 virus .

Biochemical Pathways

The compound this compound affects the HIV-1 replication pathway. By binding to the zinc finger domain of the HIV-1 p7 nucleocapsid protein, it disrupts the normal function of the protein, which is essential for the replication of the HIV-1 virus . The downstream effects of this disruption include the inhibition of viral replication, leading to a decrease in viral load .

Pharmacokinetics

The compound is known to have suitable admet parameters , suggesting that it has good absorption, distribution, metabolism, excretion, and toxicity profiles. These properties impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent .

Result of Action

The molecular and cellular effects of the action of this compound include the disruption of the normal function of the HIV-1 p7 nucleocapsid protein . This disruption inhibits the replication cycle of the HIV-1 virus, leading to a decrease in viral load . This can result in the control of the progression of HIV-1 infection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile typically involves a multi-step process. One common method is the Guareschi-Thorpe reaction, which involves the condensation of cyanothioacetamide with benzaldehyde and acetone under basic conditions . The reaction is usually carried out in an alkaline medium, such as sodium hydroxide or potassium hydroxide, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzyl-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its potential interactions with biological targets and may improve its efficacy in various applications .

Properties

IUPAC Name

5-benzyl-4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2S/c1-10-13(8-12-6-4-3-5-7-12)11(2)17-15(18)14(10)9-16/h3-7H,8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBGHVLAZSQXTLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=S)NC(=C1CC2=CC=CC=C2)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601327481
Record name 5-benzyl-4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662676
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

128917-85-1
Record name 5-benzyl-4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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